molecular formula C13H14ClFN2O B2636364 N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2210049-40-2

N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide

Cat. No.: B2636364
CAS No.: 2210049-40-2
M. Wt: 268.72
InChI Key: YWGOWVRTCWNGQU-UHFFFAOYSA-N
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Description

N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide is a synthetic organic compound that features a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group and a prop-2-enamide moiety

Preparation Methods

The synthesis of N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Substitution with 4-Chloro-3-fluorophenyl Group:

    Attachment of Prop-2-enamide Moiety: The final step involves the coupling of the pyrrolidine derivative with acryloyl chloride or a similar reagent to form the prop-2-enamide moiety.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[1-(4-Chlorophenyl)pyrrolidin-3-yl]prop-2-enamide: Lacks the fluorine atom, which may affect its biological activity and chemical properties.

    N-[1-(4-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide: Lacks the chlorine atom, which may also influence its activity and properties.

    N-[1-(4-Chloro-3-fluorophenyl)pyrrolidin-3-yl]acetamide: Has an acetamide moiety instead of prop-2-enamide, which may alter its reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(4-chloro-3-fluorophenyl)pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O/c1-2-13(18)16-9-5-6-17(8-9)10-3-4-11(14)12(15)7-10/h2-4,7,9H,1,5-6,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGOWVRTCWNGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(C1)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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